
2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline is a chemical compound known for its unique structure and properties. It features a quinoline core substituted with three methoxy groups at positions 2, 4, and 8, and an oxirane (epoxide) ring at position 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Epoxidation: The oxirane ring at position 3 can be introduced via epoxidation of an appropriate precursor, such as an allyl group, using peracids like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Diols.
Substitution: Various substituted quinoline derivatives
科学的研究の応用
2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates
作用機序
The mechanism of action of 2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. This reactivity is exploited in drug design to target specific pathways involved in diseases .
類似化合物との比較
Similar Compounds
2,4,8-Trimethoxyquinoline: Lacks the oxirane ring, making it less reactive.
3-(Oxiran-2-yl)quinoline: Lacks the methoxy groups, affecting its solubility and reactivity.
2,4,8-Trimethoxy-3-(hydroxy)quinoline: The oxirane ring is replaced with a hydroxyl group, altering its chemical behavior.
Uniqueness
2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline is unique due to the presence of both methoxy groups and an oxirane ring, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in research and industry .
特性
CAS番号 |
827303-70-8 |
|---|---|
分子式 |
C14H15NO4 |
分子量 |
261.27 g/mol |
IUPAC名 |
2,4,8-trimethoxy-3-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C14H15NO4/c1-16-9-6-4-5-8-12(9)15-14(18-3)11(10-7-19-10)13(8)17-2/h4-6,10H,7H2,1-3H3 |
InChIキー |
FGHNFMGXNNYDRC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1N=C(C(=C2OC)C3CO3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


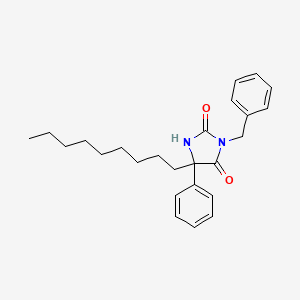

![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)
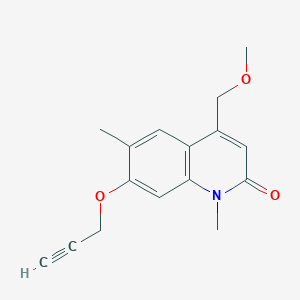
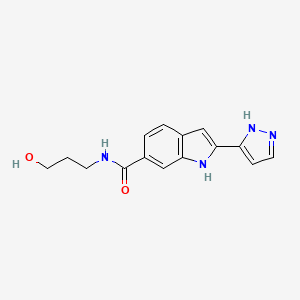
![{4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid](/img/structure/B14208220.png)
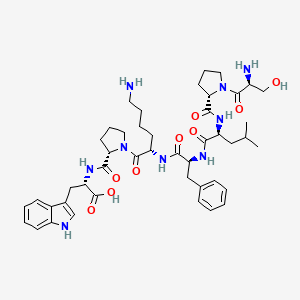
![2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide](/img/structure/B14208232.png)
![Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate](/img/structure/B14208234.png)
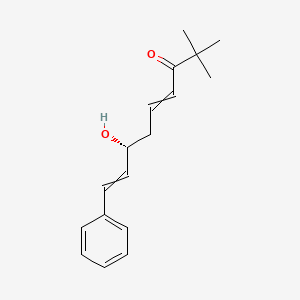
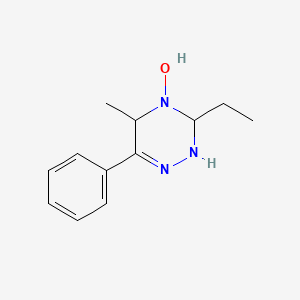
![2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14208253.png)
![2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine](/img/structure/B14208258.png)
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl-](/img/structure/B14208273.png)
